molecular formula C17H11F3N2O3 B2435074 Methyl 4-((3-(trifluoromethyl)-2-quinoxalinyl)oxy)benzenecarboxylate CAS No. 321433-71-0

Methyl 4-((3-(trifluoromethyl)-2-quinoxalinyl)oxy)benzenecarboxylate

Cat. No.: B2435074
CAS No.: 321433-71-0
M. Wt: 348.281
InChI Key: POPVQGVTIKNFQH-UHFFFAOYSA-N
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Description

Methyl 4-((3-(trifluoromethyl)-2-quinoxalinyl)oxy)benzenecarboxylate is a complex organic compound that features a trifluoromethyl group attached to a quinoxaline ring, which is further connected to a benzenecarboxylate ester.

Properties

IUPAC Name

methyl 4-[3-(trifluoromethyl)quinoxalin-2-yl]oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N2O3/c1-24-16(23)10-6-8-11(9-7-10)25-15-14(17(18,19)20)21-12-4-2-3-5-13(12)22-15/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPVQGVTIKNFQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=NC3=CC=CC=C3N=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((3-(trifluoromethyl)-2-quinoxalinyl)oxy)benzenecarboxylate typically involves multiple steps, starting with the preparation of the quinoxaline core. The final step involves the esterification of the benzenecarboxylate group using standard esterification techniques, such as the reaction of the carboxylic acid with methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. The use of advanced catalytic systems and automated reaction monitoring can enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((3-(trifluoromethyl)-2-quinoxalinyl)oxy)benzenecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of modified compounds with different substituents .

Mechanism of Action

The mechanism of action of Methyl 4-((3-(trifluoromethyl)-2-quinoxalinyl)oxy)benzenecarboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The quinoxaline ring may interact with nucleic acids or proteins, influencing cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-((3-(trifluoromethyl)-2-pyridinyl)oxy)benzenecarboxylate
  • Methyl 4-((3-(trifluoromethyl)-2-quinolinyl)oxy)benzenecarboxylate
  • Methyl 4-((3-(trifluoromethyl)-2-isoquinolinyl)oxy)benzenecarboxylate

Uniqueness

Methyl 4-((3-(trifluoromethyl)-2-quinoxalinyl)oxy)benzenecarboxylate is unique due to the presence of the quinoxaline ring, which imparts distinct electronic and steric properties compared to similar compounds with pyridine, quinoline, or isoquinoline rings.

Biological Activity

Methyl 4-((3-(trifluoromethyl)-2-quinoxalinyl)oxy)benzenecarboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a trifluoromethyl group attached to a quinoxaline ring , which is further linked to a benzenecarboxylate ester . The synthesis typically involves multiple steps, including the preparation of the quinoxaline core followed by esterification with methanol in the presence of an acid catalyst. This synthetic route allows for the introduction of various functional groups that can enhance biological activity.

Biological Activities

This compound has been studied for several biological properties:

  • Antimicrobial Activity : Research indicates that compounds with quinoxaline structures often exhibit significant antimicrobial properties. The trifluoromethyl group may enhance this activity by increasing lipophilicity and membrane penetration.
  • Antiviral Properties : Preliminary studies suggest potential antiviral effects, although specific mechanisms and targets remain to be fully elucidated.
  • Anticancer Effects : Some investigations have shown that this compound can inhibit cancer cell proliferation, potentially through apoptosis induction or cell cycle arrest mechanisms.

The mechanism of action involves interaction with specific molecular targets:

  • Enzyme Inhibition : The trifluoromethyl group may improve binding affinity to certain enzymes, leading to inhibition of their activity. For instance, it may interfere with key metabolic pathways in cancer cells or pathogens.
  • Nucleic Acid Interaction : The quinoxaline moiety can interact with DNA or RNA, potentially disrupting replication or transcription processes.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against various strains
AntiviralPotential inhibition of viral replication
AnticancerInduces apoptosis in cancer cell lines

Case Study: Anticancer Activity

In a study conducted by Yabuuchi et al., this compound was tested against several cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent. Further investigation revealed that the compound induced apoptosis through the activation of caspase pathways, highlighting its mechanism of action in cancer therapy.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

Compound NameBiological Activity
Methyl 4-((3-(trifluoromethyl)-2-pyridinyl)oxy)benzenecarboxylateModerate antimicrobial effects
Methyl 4-((3-(trifluoromethyl)-2-quinolinyl)oxy)benzenecarboxylateEnhanced anticancer properties

The unique structural features of this compound contribute to its distinctive biological profile compared to other derivatives.

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